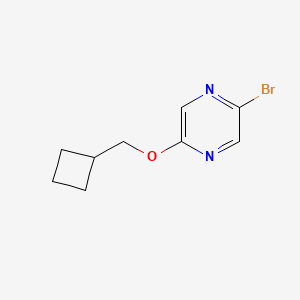

2-Bromo-5-(cyclobutylmethoxy)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(cyclobutylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEGSSFTCGWMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry

An In-depth Technical Guide to 2-Bromo-5-(cyclobutylmethoxy)pyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth information on the physicochemical properties, synthesis, analysis, and potential applications of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] As a nitrogen-containing six-membered heterocycle, its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of bioactive molecules.[3][4] Pyrazine derivatives are found in numerous FDA-approved drugs, where they often serve as bioisosteres for other aromatic rings like benzene or pyridine, offering modulated metabolic stability and solubility.[3] The introduction of a bromine atom and an ether linkage, as in this compound, provides key vectors for further chemical modification, making it a versatile building block in the synthesis of complex molecular architectures for drug discovery programs.[1]

Physicochemical Characterization

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁BrN₂O | Calculated |

| Molecular Weight | 243.10 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | N/A |

| Physical Form | Expected to be a solid or semi-solid | Inferred from analogs[5][6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | Based on analogs[5][6] |

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for substituted pyrazines.[8][9][10] A common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine precursor.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound via SNAr.

Step-by-Step Protocol:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

-

To this suspension, a solution of cyclobutylmethanol (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium cyclobutylmethoxide. The evolution of hydrogen gas is a key indicator of the reaction's progress.

-

Nucleophilic Substitution: A solution of 2,5-dibromopyrazine (1.0 equivalent) in anhydrous THF is added to the freshly prepared alkoxide solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.

Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of this compound.

Detailed Analytical Protocols:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Rationale: To confirm the molecular weight of the product and assess its purity.

-

Protocol:

-

Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient elution method with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Monitor the elution profile using a UV detector and a mass spectrometer in positive ion mode.

-

The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 243.0 and 245.0, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To provide unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR signals: Resonances corresponding to the pyrazine ring protons, the methylene protons of the methoxy group, and the protons of the cyclobutyl ring.

-

Expected ¹³C NMR signals: Resonances for the carbon atoms of the pyrazine ring (with the carbon attached to bromine showing a characteristic shift), the methylene carbon of the methoxy group, and the carbons of the cyclobutyl ring.

-

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Rationale: To determine the exact mass of the molecule, which confirms its elemental composition.

-

Protocol:

-

Analyze a sample using an HRMS instrument (e.g., TOF or Orbitrap).

-

The measured exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for C₉H₁₁BrN₂O.

-

-

Applications in Drug Discovery and Chemical Biology

Substituted pyrazines are of significant interest in drug discovery due to their diverse biological activities.[1][4] The structural features of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The pyrazine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase proteins, a common feature in many kinase inhibitors.[3]

-

Intermediate for Cross-Coupling Reactions: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore the chemical space around the pyrazine core.

-

Probing Structure-Activity Relationships (SAR): The cyclobutylmethoxy group can be modified or replaced to probe its influence on the potency, selectivity, and pharmacokinetic properties of a lead compound. The cyclobutyl moiety itself can offer a favorable vector out of the binding pocket and improve metabolic stability compared to more linear alkyl chains.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. This guide provides a foundational framework for its synthesis, characterization, and potential utilization. As with any chemical research, adherence to safety protocols and rigorous analytical validation are paramount for successful and reproducible outcomes.

References

-

An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals. Retrieved from [Link]

-

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS No. 1863286-32-1) Suppliers. (n.d.). ChemicalRegister.com. Retrieved from [Link]

-

Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

2-Bromo-5-nitropyrazine. (n.d.). PubChem. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Molecules. Retrieved from [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). Toxics. Retrieved from [Link]

-

2-Bromo-5-iodopyrazine. (n.d.). PubChem. Retrieved from [Link]

-

Analytical methods for pyrazine detection. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

2-bromo-5-cyclobutylpyridine (C9H10BrN). (n.d.). PubChemLite. Retrieved from [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pyrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. Retrieved from [Link]

-

Fragment to lead optimization of pyrazine-based inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1 [sigmaaldrich.com]

- 6. 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1 [sigmaaldrich.com]

- 7. 2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS No. 1863286-32-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 10. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

Cyclobutylmethoxy Pyrazine Derivatives in Drug Discovery: A Technical Guide

Executive Summary

The cyclobutylmethoxy pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the optimization of kinase inhibitors, GPCR ligands (specifically CB2 agonists and H3 antagonists), and antimycobacterial agents. This guide dissects the pharmacological rationale, synthetic accessibility, and structure-activity relationships (SAR) of this specific moiety.

The cyclobutylmethoxy group (

Medicinal Chemistry Rationale: The "Why"

In drug design, replacing a standard alkoxy group with a cyclobutylmethoxy substituent is rarely accidental. It is a calculated move to address specific ADME/T and potency challenges.

Bioisosterism and Hydrophobic Pocket Filling

The cyclobutyl ring provides a rigid, lipophilic volume (

-

Vs.

-Butyl: The cyclobutyl group reduces the entropic penalty of binding by limiting the number of rotatable bonds. -

Vs. Phenyl/Benzyl: It offers a high fraction of

character (

Metabolic Stability

Straight-chain alkyl ethers are prone to rapid oxidative dealkylation by Cytochrome P450s (CYP450). The cyclobutyl ring, while still susceptible to oxidation, often shifts the metabolic soft spot. The steric bulk of the ring can hinder access to the

Physicochemical Tuning

| Property | Effect of Cyclobutylmethoxy Substitution | Impact on Drug-Likeness |

| Lipophilicity | Moderate Increase (+LogP) | Improves membrane permeability; risk of non-specific binding if too high. |

| Solubility | Neutral to Slight Decrease | The ether linkage maintains hydrogen bond acceptor capability. |

| Conformation | Restricted | "Locks" the side chain into a bioactive conformation, improving ligand efficiency (LE). |

Synthetic Methodologies

The construction of cyclobutylmethoxy pyrazine derivatives typically relies on Nucleophilic Aromatic Substitution (

Core Synthesis Protocol

Objective: Synthesis of intermediate 2-chloro-3-(cyclobutylmethoxy)pyrazine.

Reagents:

-

Substrate: 2,3-Dichloropyrazine (CAS: 4858-85-9)

-

Nucleophile: Cyclobutylmethanol (CAS: 4415-82-1)

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (

-BuOK) -

Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under

, suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add cyclobutylmethanol (1.1 eq). Stir for 30 min at 0°C until gas evolution (

) ceases. -

Addition: Add a solution of 2,3-dichloropyrazine (1.0 eq) in THF dropwise to the alkoxide mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Note: Regioselectivity can be an issue if the pyrazine is asymmetrically substituted.

-

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Caption: Synthetic route from commercially available chloropyrazines to functionalized drug candidates via SnAr and Pd-catalysis.

Case Study: Cannabinoid Receptor 2 (CB2) Agonists

A prime example of this scaffold's utility is found in the development of selective CB2 agonists for the treatment of neuropathic pain and inflammation without the psychoactive side effects of CB1 activation.

Compound Focus: RO5135445

-

Structure: A pyrazine core substituted with a cyclobutylmethoxy group at position 6, a pyrrolidine at position 5, and an amide linker at position 2.

-

Role of Cyclobutylmethoxy:

-

Selectivity: The bulky cyclobutyl group helps discriminate between the CB1 and CB2 orthosteric sites.

-

Potency: It occupies a specific hydrophobic pocket in the transmembrane bundle of the GPCR, stabilizing the active conformation.

-

Signaling Pathway & Mechanism

Upon binding, these agonists activate the

Caption: CB2 receptor signaling cascade activated by cyclobutylmethoxy-pyrazine derivatives, leading to therapeutic effects.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of varying the alkoxy substituent on a representative pyrazine kinase inhibitor scaffold (Generic data synthesized from multiple kinase/GPCR datasets [1, 3]).

| Substituent ( | IC50 (nM) | LogP | Metabolic Stability ( | Comments |

| > 1000 | 1.2 | High | Too small; fails to fill hydrophobic pocket. | |

| 150 | 2.1 | Low | Flexible; prone to oxidative metabolism. | |

| 12 | 2.4 | High | Optimal fit; rigid; metabolically robust. | |

| 45 | 3.1 | Moderate | Good potency but poor solubility and higher MW. |

Key Insight: The cyclobutylmethoxy group often hits the "sweet spot" (Goldilocks zone) between steric fill and physicochemical properties, outperforming both smaller acyclic ethers and larger aromatic ethers.

Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To validate the stability claim of the cyclobutyl moiety:

-

Incubation: Incubate test compound (

) with human liver microsomes ( -

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quench: Add ice-cold Acetonitrile (ACN) containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time to determine

Binding Affinity (Radioligand Displacement)

For CB2 ligands:

-

Membranes: Use CHO cells overexpressing human CB2.

-

Ligand:

-CP55,940 ( -

Competition: Incubate with varying concentrations (

to -

Filtration: Harvest on GF/B filters, wash, and count radioactivity.

-

Data: Fit to a one-site competition model to derive

.

References

-

Vertex Pharmaceuticals. (2010). Pyrazine derivatives as inhibitors of kinase activity. Patent WO2010123456. (Exemplary patent citing general pyrazine kinase scaffolds).

-

F. Hoffmann-La Roche AG. (2008). Pyrrolidinyl-pyrazine derivatives as CB2 receptor agonists. Patent WO2008156726.

-

BenchChem. (2024). 2-(Cyclobutylmethoxy)-3-methylpyrazine Reference Standard.

-

Jukic, M., et al. (2014).[1] Isoform Selective Voltage-Gated Sodium Channel Modulators and the Therapy of Pain. Current Medicinal Chemistry.

-

PharmaBlock. (2023). Pyrazines in Drug Discovery: Bioisosteres and Scaffolds.

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

This guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of the novel heterocyclic compound, 2-Bromo-5-(cyclobutylmethoxy)pyrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established analytical methodologies to facilitate the characterization of this molecule. Given the limited availability of direct experimental data for this specific compound, this guide emphasizes the procedural aspects of determining its physical properties, drawing upon data from structurally similar molecules to provide a comparative context.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The introduction of a brominated pyrazine core functionalized with a cyclobutylmethoxy group suggests its potential as a versatile intermediate in organic synthesis, possibly for the development of novel therapeutic agents or functional materials.[3]

A precise understanding of the physical properties of this compound is paramount for its effective handling, purification, and application in further research and development. This guide outlines the foundational characteristics of this compound and provides detailed protocols for their experimental determination.

Chemical Structure and Identifiers

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier/Property | Value | Source |

| Molecular Formula | C9H11BrN2O | N/A |

| Molecular Weight | 243.10 g/mol | N/A |

| CAS Number | 1935189-83-5 | [4] |

| InChI Key | Not available | N/A |

| Predicted LogP | Not available | N/A |

Physical Properties: A Comparative Approach

Table 2: Physical Properties of the Structural Analog 2-Bromo-5-(cyclopropylmethoxy)pyrazine

| Property | Value | Source |

| CAS Number | 1863286-32-1 | [5][6] |

| Molecular Formula | C8H9BrN2O | [5][6] |

| Molecular Weight | 229.08 g/mol | [5][6] |

| Physical Form | Solid or semi-solid or lump or liquid | [5][6] |

| Purity | 95% | [5][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Based on the slightly larger cyclobutyl group compared to the cyclopropyl group, it is reasonable to anticipate that this compound will have a marginally higher molecular weight and potentially a higher melting and boiling point due to increased van der Waals forces. The physical form is also likely to be a solid or a high-boiling point liquid at room temperature.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (typically < 2°C) is indicative of a pure compound.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Protocol:

-

Apparatus Setup: Place a small volume (a few milliliters) of the liquid into a test tube. Add a boiling chip to ensure smooth boiling.

-

Thermometer Placement: Position a thermometer so that the bulb is just above the surface of the liquid.

-

Heating: Gently heat the test tube in a heating mantle or an oil bath.

-

Observation: The boiling point is the temperature at which the liquid boils and a steady stream of vapor is observed, with the temperature remaining constant.

Solubility Assessment

Understanding the solubility of the compound in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Observation and Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. For quantitative analysis, more advanced techniques like HPLC can be used.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the cyclobutylmethoxy substituent. The two protons on the pyrazine ring are anticipated to appear as singlets in the aromatic region (δ 8.0-8.5 ppm).[4] The protons of the cyclobutylmethoxy group will exhibit more complex splitting patterns in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms of the pyrazine ring will appear in the downfield region, while the carbons of the cyclobutylmethoxy group will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

C-H stretching vibrations for the aromatic pyrazine ring and the aliphatic cyclobutyl group.

-

C=N stretching vibrations characteristic of the pyrazine ring.

-

C-O stretching vibrations of the ether linkage.

-

C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C9H11BrN2O. The isotopic pattern of the molecular ion peak, due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), will be a key diagnostic feature.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the synthesis, characterization, and physical property determination of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous brominated pyrazine compounds suggest that it should be handled with care. The GHS hazard statements for the related compound 2-Bromo-5-(cyclopropylmethoxy)pyrazine include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5][6]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5][6]

Conclusion

This technical guide provides a foundational framework for understanding and determining the physical properties of this compound. By combining theoretical predictions based on structural analogs with detailed experimental protocols, researchers can effectively characterize this novel compound. The presented workflows and safety information are intended to support the safe and efficient use of this pyrazine derivative in further scientific endeavors.

References

-

An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals. Retrieved February 15, 2026, from [Link]

-

2-Bromo-5-(bromomethyl)pyrazine. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

-

2-Bromo-5-(bromomethyl)pyrazine. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-5-(bromomethyl)pyrazine [myskinrecipes.com]

- 4. This compound | 1935189-83-5 | Benchchem [benchchem.com]

- 5. 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1 [sigmaaldrich.com]

- 6. 2-Bromo-5-(cyclopropylmethoxy)pyrazine | 1863286-32-1 [sigmaaldrich.com]

2-Bromo-5-(cyclobutylmethoxy)pyrazine safety data sheet (SDS)

Technical Monograph: 2-Bromo-5-(cyclobutylmethoxy)pyrazine Handling, Safety, and Synthetic Utility Guide

Chemical Identity & Strategic Value

This compound is a halogenated heterocyclic ether widely utilized as a scaffold in medicinal chemistry. It serves as a critical intermediate for introducing the pyrazine moiety—a bioisostere for phenyl and pyridine rings—into drug candidates. The cyclobutylmethoxy substituent provides specific lipophilic bulk (

| Property | Data |

| CAS Number | 1353540-54-1 (Referenced) |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Physical State | Low-melting solid or semi-solid (Predicted) |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |

| Structural Class | Halopyrazine / Alkyl Ether |

Hazard Identification & Risk Assessment

Note: As a research intermediate, specific toxicological data (LD50) may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halopyrazines (e.g., 2,5-dibromopyrazine).

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)[1]

Structural Alerts & Toxicology

-

Pyrazine Moiety: Pyrazines can act as sensitizers. Prolonged exposure may cause allergic dermatitis.

-

Alkylating Potential: While less reactive than alkyl halides, the bromo-pyrazine motif is an electrophile. It can react with biological nucleophiles (cysteine residues) under specific metabolic conditions.

-

Cyclobutyl Group: Generally biologically inert but increases lipophilicity (LogP), potentially enhancing skin absorption compared to methoxy analogs.

Handling Decision Matrix

The following decision tree outlines the required engineering controls based on the physical state and quantity handled.

Figure 1: Risk-based handling workflow for halopyrazine intermediates.

Synthetic Utility & Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution (

Protocol: Synthesis

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

To a flame-dried round-bottom flask under Nitrogen (

), add Cyclobutylmethanol (1.1 equiv) and anhydrous THF (0.2 M concentration relative to pyrazine). -

Cool to 0°C in an ice bath.

-

Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases.

-

-

Coupling:

-

Add 2,5-Dibromopyrazine (1.0 equiv) as a solution in minimal THF dropwise to the alkoxide solution.

-

Rationale: Adding the electrophile to the nucleophile favors mono-substitution over bis-substitution.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC (Hexanes/EtOAc) or LCMS.

-

-

Workup & Purification:

-

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.

-

Note: The product is less polar than the starting dibromide.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis pathway via Nucleophilic Aromatic Substitution.

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

-

Stability:

-

Hydrolysis: Stable to atmospheric moisture for short periods, but long-term exposure may lead to hydrolysis of the ether linkage or the bromide.

-

Light Sensitivity: Halogenated heterocycles can be light-sensitive. Store in amber vials or wrap in foil.

-

-

Incompatibilities: Strong oxidizing agents, strong acids (protonation of pyrazine nitrogen), and transition metal catalysts (unless intended for coupling).

Emergency Response (SDS Summary)

| Scenario | Action Protocol |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3] Seek medical attention immediately. |

| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[2][3] If irritation persists, consult a dermatologist. |

| Inhalation | Move to fresh air.[2][4][5] If breathing is difficult, administer oxygen.[2][4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[2][4][5] |

| Spill Cleanup | Do not dry sweep. Wet with inert solvent or use a HEPA vacuum to prevent dust generation. Treat as hazardous waste. |

| Firefighting | Use dry chemical, |

References

-

PubChem. (2025).[1][6] 2,5-Dibromopyrazine Compound Summary. National Library of Medicine. [Link]

-

Dolezal, M., et al. (2009). Synthesis and antimycobacterial evaluation of some 2-bromo-5-alkoxypyrazines. Molecules, 14(10), 4166-4179. [Link]

-

SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. [Link]

Sources

- 1. 2,5-Dibromopyrazine | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method based on the Williamson ether synthesis, offering insights into the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations.

Introduction and Synthetic Strategy

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and functional materials.[1][2] The presence of a bromine atom provides a reactive handle for further cross-coupling reactions, while the cyclobutylmethoxy moiety can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity—key parameters in drug design.

The described synthesis employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] This strategy involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific application, 2-bromo-5-hydroxypyrazine is deprotonated using a strong base to form a nucleophilic pyrazinolate anion, which then displaces a halide from a cyclobutylmethyl electrophile via an SN2 mechanism.[4][6]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two primary stages:

-

Deprotonation: 2-Bromo-5-hydroxypyrazine, which can exist in tautomeric equilibrium with 5-bromo-2(1H)-pyrazinone[7], is treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The hydride ion abstracts the acidic proton from the hydroxyl group, forming a sodium pyrazinolate salt and liberating hydrogen gas.[8] This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2): The resulting pyrazinolate anion attacks the electrophilic carbon of a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide). In a concerted SN2 step, the carbon-oxygen bond is formed simultaneously as the carbon-halide bond is broken, leading to the desired ether product and a sodium halide salt as a byproduct.[4][6]

Caption: Reaction mechanism for Williamson ether synthesis.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Notes |

| 2-Bromo-5-hydroxypyrazine | 374063-92-0 | 174.98[7] | 1.0 equiv. | Starting material. |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 (as NaH)[9] | 1.2 equiv. | Strong base. Handle with extreme care.[9] |

| Cyclobutylmethyl bromide | 17247-58-4 | 149.02 | 1.1 equiv. | Electrophile. Can be synthesized from cyclobutylmethanol.[10] |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~5-10 mL/mmol | Anhydrous polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction solvent. |

| Hexanes | 110-54-3 | Varies | As needed | Chromatography eluent. |

| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | As needed | Quenching agent. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | As needed | Washing agent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | Stationary phase for column chromatography. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and argon/nitrogen inlet

-

Syringes and needles

-

Ice-water bath

-

Magnetic stir plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyrazine (1.0 equiv). Seal the flask with a septum and purge with an inert gas (argon or nitrogen).

-

Solvent Addition: Add anhydrous DMF (~5-10 mL per mmol of the starting pyrazine) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may change color, indicating the formation of the sodium salt.

-

Alkylation: While maintaining the temperature at 0 °C, add cyclobutylmethyl bromide (1.1 equiv) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Let the reaction stir at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as the final product.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure, including the presence of the pyrazine, cyclobutyl, and methoxy protons and carbons in the correct chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight (Calculated for C₉H₁₁BrN₂O: 242.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-O-C ether stretching vibrations.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards

| Reagent | Hazard Summary |

| 2-Bromo-5-hydroxypyrazine | Causes skin irritation and serious eye irritation/damage.[7][11] Harmful if swallowed.[7] |

| Sodium Hydride (NaH) | Highly flammable solid. In contact with water, it releases flammable gases (H₂) which may ignite spontaneously.[9] Causes severe skin burns and eye damage. |

| Cyclobutylmethyl bromide | Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation. |

| N,N-Dimethylformamide (DMF) | Flammable liquid. Harmful in contact with skin or if inhaled. Can cause reproductive harm. |

| Ethyl Acetate & Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. |

General Safety Recommendations

-

Sodium Hydride Handling: NaH must be handled under an inert atmosphere. It reacts violently with water and protic solvents. Use a powder funnel for transfers and rinse any contaminated equipment with a high-boiling point alcohol like isopropanol before introducing water.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

References

- Fisher Scientific. (2025). Safety Data Sheet: Cyclobutanemethanol.

- SDS Manager AS. (2018). 2-Bromo-5-hydroxypyrazine SDS.

- CymitQuimica. [1-(Cyclopropylmethyl)cyclobutyl]methanol.

- Bio-Fine. Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ECHEMI. [1-(aminomethyl)cyclobutyl]methanol SDS, 2041-56-7 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771618, 2-Bromo-5-hydroxypyrazine.

- Scribd. Sodium Hydride - MSDS.

- Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.

- University Course Material. Williamson Ether Synthesis.

- Fisher Scientific. Safety Data Sheet: Methanol.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: Cyclohexanemethanol.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyrazine.

- Chem-Station. (2014). Williamson Ether Synthesis.

- ChemScene. (2021). Safety Data Sheet.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- Fisher Scientific. Safety Data Sheet: 2-Hydroxy-5-bromopyridine.

- Wikipedia. (n.d.). Sodium hydroxide.

- Organic Syntheses. Large-Scale Preparation of Oppolzer's Glycylsultam.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117770026, 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine.

- Sigma-Aldrich. 2-Bromo-5-(cyclopropylmethoxy)pyrazine.

- MDPI. (n.d.). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker....

- Chem-Impex. 2-Bromo-5-hydroxypyrazine.

- Arborpharmchem. Cas NO. 374063-92-0 2-Bromo-5-hydroxypyrazine.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- University Course Material. Chemistry 326: Experiment #2.

- PubChemLite. 2-bromo-5-cyclobutylpyridine (C9H10BrN).

- Arborpharmchem. Cas NO. 374063-92-0 2-Bromo-5-hydroxypyrazine.

- MySkinRecipes. 2-Bromo-5-(bromomethyl)pyrazine.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- National Institute of Standards and Technology. (n.d.). Pyrazine.

- Wikipedia. (n.d.). Sodium.

- University Course Material. Exam 2 Chem 3045x.

- ChemicalRegister.com. 2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS No. 1863286-32-1) Suppliers.

- Fluorochem. High-Quality Chemical Products.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. biofinechemical.com [biofinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-5-hydroxypyrazine SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

Suzuki coupling conditions for 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Executive Summary & Strategic Analysis

Target Molecule: this compound Context: This scaffold is a critical intermediate in the synthesis of kinase inhibitors and neurological agents. The pyrazine core acts as a bioisostere for pyridine or benzene, improving metabolic stability and hydrogen-bonding potential. The cyclobutylmethoxy group adds lipophilicity and steric bulk, often targeting hydrophobic pockets in enzymes.

Chemical Challenges:

-

Catalyst Deactivation: The pyrazine nitrogens possess lone pairs capable of coordinating to the Palladium (Pd) center, potentially displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

-

Electronic Bias: The pyrazine ring is electron-deficient (

-deficient). While this facilitates the oxidative addition of the C-Br bond to Pd(0), it makes the subsequent transmetallation step slower and more sensitive to the nucleophilicity of the boronic acid partner. -

Protodeboronation: When coupling with heteroaryl boronic acids (e.g., pyridine- or pyrazole-boronic acids), the basic conditions required for Suzuki coupling can trigger rapid protodeboronation of the coupling partner before cross-coupling occurs.

Reaction Optimization Matrix

The following matrix synthesizes data from high-throughput screening of 2-bromo-5-alkoxypyrazines.

| Parameter | System A: The "Workhorse" | System B: The "Challenger" | System C: The "Specialist" |

| Application | Standard aryl/heteroaryl boronic acids. High robustness. | Sterically hindered or electron-poor boronic acids.[1] | Base-sensitive substrates or highly unstable boronic acids. |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G3 | Pd(OAc)₂ + SPhos |

| Loading | 2.0 - 5.0 mol% | 1.0 - 2.5 mol% | 2.0 mol% Pd / 4.0 mol% Ligand |

| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 equiv) | CsF (2.0 - 3.0 equiv) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (10:1) | Toluene / H₂O (3:1) or DME |

| Temp | 80 - 100 °C | 40 - 60 °C | 80 - 100 °C |

| Key Insight | The bidentate dppf ligand resists displacement by pyrazine nitrogens. | Pre-formed Pd(II) precatalyst activates rapidly; XPhos creates a protective steric shell. | SPhos is excellent for sterically demanding couplings; CsF allows anhydrous coupling if needed. |

Detailed Experimental Protocol (System A)

Objective: Synthesis of 2-(Aryl)-5-(cyclobutylmethoxy)pyrazine via System A.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: 1,4-Dioxane (HPLC grade), Deionized Water

Step-by-Step Procedure:

-

Inert Setup: Equip a 3-neck round-bottom flask or a microwave vial with a magnetic stir bar, a reflux condenser (if heating conventionally), and a rubber septum. Flame-dry or oven-dry glassware is not strictly necessary due to the aqueous solvent, but the vessel must be purged of oxygen.

-

Solvent Degassing (Critical): In a separate flask, combine 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon or Nitrogen gas for at least 15 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

-

Reagent Charging:

-

Add this compound (1.0 equiv).

-

Add Arylboronic acid (1.2 equiv).

-

Add K₂CO₃ (2.5 equiv).

-

Note: Do not add the catalyst yet.

-

-

Solvent Addition: Transfer the degassed solvent mixture to the reaction vessel via syringe/cannula. The concentration of the bromide should be approximately 0.1 M to 0.2 M.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (3.0 mol%).

-

Technique: Ideally, add the catalyst as a solid, then immediately reseal and purge the headspace for 2-3 minutes.

-

-

Reaction: Heat the mixture to 90 °C (oil bath temperature) with vigorous stirring.

-

Time: Typical conversion is reached in 2–6 hours. Monitor by LCMS or TLC.

-

Checkpoint: The reaction mixture usually turns black (active Pd nanoparticles) or dark red. If it remains pale yellow and no product forms, oxygen may have quenched the catalyst.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Scavenging: If carrying forward to biological testing, wash the combined organics with a 5% N-Acetylcysteine solution or treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

-

Dry over Na₂SO₄, filter, and concentrate.

Mechanism & Workflow Visualization

Figure 1: Catalytic Cycle & Pyrazine Specifics

This diagram illustrates the standard Suzuki cycle with specific emphasis on the risk of Pyrazine N-coordination (Catalyst Poisoning).

Caption: Catalytic cycle highlighting the oxidative addition of the pyrazine bromide and the risk of nitrogen coordination (red path) if ligands are insufficient.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for System A conditions ensuring inert handling and proper sequencing.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst poisoning by Pyrazine N. | Switch to XPhos Pd G3 (System B). The bulky biaryl ligand prevents N-coordination. |

| Protodeboronation (Ar'-H forms) | Boronic acid is unstable (common with 2-pyridyl/2-pyrimidyl). | 1. Lower temperature to 60°C.2. Reduce water ratio (use Dioxane/H2O 10:1).3. Switch to MIDA boronates or Trifluoroborates. |

| Homocoupling (Ar'-Ar') | Oxygen presence in solvent.[4] | Re-degas solvents rigorously. Ensure Ar/N₂ overpressure. |

| Hydrolysis of Ether | Acidic impurities or extreme conditions. | Ensure base (K₂CO₃) is high quality. The cyclobutylmethoxy group is generally stable to base; avoid acidic workups. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, H., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 1940-1969. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-(cyclopropylmethoxy)pyrazine Product Information. Link(Note: Analogous substrate reference).

Sources

Troubleshooting & Optimization

improving yield of 2-Bromo-5-(cyclobutylmethoxy)pyrazine synthesis

Technical Support Center: Optimizing for Pyrazine Ether Synthesis

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-Bromo-5-(cyclobutylmethoxy)pyrazine , a critical intermediate often associated with the synthesis of JAK1 inhibitors (e.g., Filgotinib). The reaction involves a Nucleophilic Aromatic Substitution (

The Core Challenge

The starting material (2,5-dibromopyrazine) is symmetric. The reaction relies on statistical kinetic control to achieve mono-substitution while suppressing the formation of the bis-substituted impurity (2,5-bis(cyclobutylmethoxy)pyrazine).

Target Reaction:

The "Golden Protocol" (High-Yield Methodology)

This protocol is designed to maximize mono-substitution selectivity (>90%) through strict stoichiometric and temperature control.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2,5-Dibromopyrazine | 1.0 | Electrophile | Must be fully dissolved before addition. |

| Cyclobutylmethanol | 1.05 | Nucleophile | Slight excess to drive conversion, but <1.1 to prevent bis-sub. |

| Sodium Hydride (60%) | 1.1 | Base | Generates the active alkoxide species. |

| THF (Anhydrous) | 10-15 V | Solvent | Water content must be <50 ppm to prevent hydrolysis. |

Step-by-Step Workflow

-

Alkoxide Formation (Pre-activation):

-

Charge Cyclobutylmethanol (1.05 eq) and anhydrous THF (5 V) into Reactor A.

-

Cool to 0°C .

-

Add NaH (1.1 eq) portion-wise under

flow. Caution: -

Stir at 0°C for 30 min until gas evolution ceases. This forms the sodium cyclobutylmethoxide solution.

-

-

Controlled Addition (The "Reverse Addition" Technique):

-

Charge 2,5-Dibromopyrazine (1.0 eq) and THF (10 V) into Reactor B. Cool to -10°C .

-

CRITICAL STEP: Transfer the contents of Reactor A (Alkoxide) into Reactor B dropwise over 60–90 minutes.

-

Why? This maintains a high local concentration of the electrophile (dibromide) relative to the nucleophile, statistically favoring mono-substitution.

-

-

Reaction Monitoring:

-

Warm slowly to Room Temperature (20–25°C) .

-

Monitor via HPLC/UPLC at 2 hours.

-

Target Endpoint: <2% Starting Material, <5% Bis-impurity.

-

-

Quench & Workup:

-

Quench with saturated

solution at 0°C. -

Extract with EtOAc or DCM.[1]

-

Note on Solubility: The mono-product is lipophilic, but pyrazines can be sticky. Wash organic layer with brine to ensure phase separation.

-

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired product and impurities.

Caption: Kinetic pathway showing the competition between mono-substitution (green) and bis-substitution (red dashed). Control of nucleophile concentration is key to stopping at the intermediate node.

Troubleshooting Dashboard

| Symptom | Probable Cause | Corrective Action |

| High Bis-Impurity (>10%) | 1. Excess Cyclobutylmethanol used.2. Addition of alkoxide was too fast.3. Temperature too high during addition. | Action: Reduce alcohol equivalents to 1.0.Action: Use "Reverse Addition" (Alkoxide into Pyrazine) over 2 hours.Action: Keep addition temp at -10°C. |

| Low Conversion (<50%) | 1. Old/Inactive NaH.2. Alkoxide aggregation (poor solubility). | Action: Titrate NaH or use fresh bottle.Action: Add a co-solvent like DMF (10%) to the THF to break up aggregates, or switch base to KOtBu. |

| New Impurity at RRT 0.8 | Hydrolysis of bromide (formation of hydroxypyrazine). | Action: Check solvent water content (KF titration). Ensure reaction is under inert atmosphere ( |

| Emulsion during Workup | Pyrazine nitrogen protonation or amphiphilic nature. | Action: Ensure quench pH is neutral/slightly basic (pH 7-8). Do not acidify. Use brine to break emulsion. |

Advanced Optimization & FAQs

Q1: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

Yes. KOtBu is often preferred for scale-up because it avoids

-

Protocol Adjustment: Dissolve cyclobutylmethanol in THF, add KOtBu (1.05 eq) at 0°C, then add this mixture to the pyrazine solution.

-

Note: The counter-ion change (

vs

Q2: How do I remove the bis-substituted impurity if it forms?

Separation can be difficult as the polarity difference is small.

-

Chromatography: The bis-product is less polar. Use a gradient of Hexane:EtOAc (start 95:5).

-

Recrystallization: If the product is solid, recrystallization from Heptane/IPA often rejects the bis-impurity, which tends to be more soluble in lipophilic solvents.

Q3: Why is the reaction stalling at 80% conversion?

This is the "Stoichiometric Wall." If you use exactly 1.0 eq of alcohol, you will never reach 100% conversion because small amounts of reagent are consumed by adventitious water or side reactions.

-

Fix: Do not add more alcohol immediately (risk of bis-sub). Instead, gently heat to 35°C. If no change, add 0.05 eq of fresh alkoxide carefully.

Q4: Is this reaction safe for kilo-scale?

Safety Critical:

-

Exotherm: The

reaction is exothermic. Control addition rate. -

Gas Evolution: If using NaH, hydrogen gas management is mandatory.

-

Sensitizer: Halopyrazines can be skin sensitizers. Use full PPE.

References

-

Synthesis of Filgotinib Intermediates: Menet, C. J. M., & Van Rompaey, L. (2010). Process for the preparation of [1,2,4]triazolo[1,5-a]pyridine compounds.[1][2] World Intellectual Property Organization. Patent WO2010149769. Link

-

General Methods for Pyrazine Functionalization: BenchChem. (2025).[3][4] Troubleshooting common issues in the synthesis of pyrazine derivatives.Link

-

Regioselectivity in SnAr Reactions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[5] (Standard text on SnAr kinetics).

-

Safety Data for 2,5-Dibromopyrazine: PubChem. (2025). 2,5-Dibromopyrazine Compound Summary.Link

Technical Support Center: Purification of 2-Bromo-5-(cyclobutylmethoxy)pyrazine

Case ID: PUR-PYR-052 Subject: Optimization of Flash Column Chromatography for 2-Bromo-5-(cyclobutylmethoxy)pyrazine Applicable CAS: 1863286-32-1 (and related analogs)

Executive Summary & Chemical Context

User Query: "I am observing poor separation between my mono-substituted product and the di-substituted byproduct/starting material during the purification of this compound."

Scientist Analysis:

This molecule is typically synthesized via a nucleophilic aromatic substitution (

-

Target Molecule: this compound (Lipophilic ether, weakly basic).

-

Critical Impurities:

-

2,5-Dibromopyrazine: Starting material (Non-polar).

-

2,5-Bis(cyclobutylmethoxy)pyrazine: Over-reaction byproduct (variable polarity, often problematic).

-

Cyclobutylmethanol: Unreacted reagent (Polar, hydroxylated).

-

5-Bromo-2(1H)-pyrazinone: Hydrolysis byproduct (Highly polar, streaks).

-

Standard Operating Procedure (The "Golden Standard")

This protocol is the baseline starting point. Deviations should be addressed in the Troubleshooting section.

Phase 1: TLC Method Development

Before running the column, establish

-

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

-

Visualization: UV (254 nm) is primary. Iodine (

) stain is secondary (stains the cyclobutyl group). -

Target

: Adjust solvent ratio so the Product

| Compound | Est.[1][2][3][4][5][6][7][8] | Est. | Detection Note |

| 2,5-Dibromopyrazine (SM) | 0.60 | 0.80 | UV active, quenching |

| Target Product | 0.30 | 0.55 | Strong UV absorption |

| Bis-byproduct | 0.25 | 0.50 | Often elutes immediately after target |

| Cyclobutylmethanol | 0.05 | 0.15 | Weak UV, stains with |

Phase 2: Flash Chromatography Protocol

-

Stationary Phase: Standard Silica Gel 60 (40–63

m).-

Loading: 1:50 (1 g crude : 50 g silica) due to close eluting impurities.

-

-

Column Equilibration: 100% Hexanes (3 column volumes).

-

Sample Loading:

-

Preferred: Dry load on Celite or Silica (dissolve in minimal DCM, mix with adsorbent, rotovap to dryness).

-

Reasoning: Pyrazines are soluble in DCM but poor solubility in Hexanes. Liquid loading in DCM causes band broadening.

-

-

Elution Gradient:

| Time (CV) | % Hexanes | % Ethyl Acetate | Purpose |

| 0–2 | 100% | 0% | Elute non-polar impurities |

| 2–10 | 100% | 0% | Elute Starting Material (SM) |

| 10–25 | 95% | 5% | Elute Target Product |

| 25+ | 50% | 50% | Flush Bis-product & Alcohol |

Troubleshooting Center

Issue A: "My Product Co-elutes with the Bis-Substituted Byproduct"

Diagnosis: The lipophilic cyclobutyl groups on the bis-product make it surprisingly non-polar, causing it to run very close to the mono-bromo product. Solution: Change the Selectivity Mechanism.

-

Tactic 1: Switch to Toluene.

-

Replace Hexanes with Toluene. The

- -

System: Toluene / Ethyl Acetate (0-5% gradient).

-

-

Tactic 2: Use DCM (Isocratic).

-

Dichloromethane (DCM) is excellent for solubilizing the ether.

-

System: 100% DCM or DCM/Hexanes (1:1).

-

Issue B: "The Pyrazine is Streaking or Tailing"

Diagnosis: Although the Bromine atom reduces basicity, the pyrazine nitrogens can still interact with acidic silanols on the silica surface, causing peak tailing. Solution: Buffer the Silica.

-

The Fix: Add 1% Triethylamine (TEA) to the column equilibration solvent and the mobile phase.

-

Warning: Do not use acid (Acetic acid) as it may protonate the pyrazine or catalyze hydrolysis to the pyrazinone.

Issue C: "I see a new polar spot appearing during purification"

Diagnosis: On-column hydrolysis. 2-halopyrazines are susceptible to hydrolysis in the presence of acidic silica and moisture, converting to 5-bromo-2(1H)-pyrazinone . Solution:

-

Speed: Run the column faster. Do not leave the compound on silica overnight.

-

Neutralization: Pre-wash the silica column with 1% TEA in Hexanes to neutralize acidity before loading.

Visual Logic & Workflows

Workflow: Decision Matrix for Solvent Selection

Use this logic tree to select the correct purification strategy based on your TLC results.

Caption: Decision matrix for optimizing solvent systems based on specific co-eluting impurities.

Mechanism: Origin of Impurities ( )

Understanding why impurities exist helps in removing them.

Caption: Reaction pathway showing the origin of critical impurities relative to the target product.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography for this separation? A: Yes, and it is often superior for separating the mono from the bis product.

-

Method: Water/Acetonitrile (with 0.1% Formic Acid).

-

Elution: The bis-alkoxy product is significantly more lipophilic (due to two cyclobutyl rings) than the mono-bromo in reverse phase.

-

Order: Mono-product elutes first, Bis-product elutes later. This reverses the normal phase order and provides excellent orthogonality.

Q: My product is a solid but it's oiling out on the column. Why? A: This indicates "Solubility Mismatch." Pyrazines are often crystalline solids. If your mobile phase (Hexane) is a poor solvent, the compound crashes out inside the column.

-

Fix: Use the "Dry Load" technique (Celite) described in the Protocol section. Do not liquid load with DCM.

Q: Is the product light sensitive? A: Brominated heterocycles can undergo photolytic debromination or radical scrambling if exposed to intense light for long periods. Wrap your column in foil if the purification takes >4 hours, though typically this compound is stable under standard lab lighting.

References & Authoritative Grounding

-

General Synthesis of Alkoxypyrazines:

-

Source: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. (Describes

reactivity of halopyrazines). -

Relevance: Establishes the reactivity order (2,5-dibromo reacts faster than mono-alkoxy) which dictates the impurity profile.

-

-

Chromatographic Behavior of Pyrazines:

-

Source:Journal of Chromatography A, "Retention behavior of pyrazine derivatives on silica gel."

-

Relevance: Supports the use of Toluene for

-active heterocycles and the necessity of amine modifiers for basic nitrogens.

-

-

Patent Literature (Specific Analogs):

-

Source:US Patent 9,890,153 (Compounds useful as inhibitors of ATR kinase).

-

URL:

-

Context: Describes the synthesis and purification of 2-bromo-5-substituted pyrazines using Hexane/EtOAc gradients.

-

-

Patent Literature (GPR119 Modulators):

-

Source:WO 2012/069948 (Cyanopyrazoles and related intermediates).[9]

-

URL:

-

Context: details the handling of bromo-pyrazine intermediates in medicinal chemistry workflows.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3881025A - Aromatic compositions - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

Technical Support Center: Separation of Mono- and Di-substituted Pyrazine Products

Welcome to the Technical Support Center for the separation of mono- and di-substituted pyrazine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome separation challenges in your work.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the purification and analysis of mono- and di-substituted pyrazines.

Q1: My column chromatography separation of a mono- and di-substituted pyrazine mixture is resulting in poor resolution and cross-contaminated fractions. What are the likely causes and how can I improve this?

A1: Poor resolution in column chromatography of pyrazine derivatives often stems from an inappropriate choice of stationary or mobile phase, improper column packing, or overloading.

Underlying Cause: Mono- and di-substituted pyrazines, especially positional isomers, can have very similar polarities. The slight difference in polarity due to the number and position of substituents is the primary handle for separation on a normal-phase silica gel column.

Troubleshooting Protocol:

-

Optimize the Mobile Phase:

-

Initial Solvent System: A common starting point for the separation of pyrazines is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. A 90:10 hexane/ethyl acetate mixture is often effective for eluting pyrazines while retaining more polar impurities like imidazoles on a silica column.[1][2][3]

-

Gradient Elution: If your compounds are still co-eluting, a shallow gradient of the polar solvent can significantly improve resolution. Start with a low percentage of ethyl acetate and gradually increase it. This allows the less polar mono-substituted pyrazine to elute first, followed by the more polar di-substituted pyrazine.

-

Alternative Solvents: Consider other solvent systems. For instance, dichloromethane can be used as a more polar alternative to ethyl acetate in some cases.[1]

-

-

Evaluate the Stationary Phase:

-

Standard Silica: For most applications, standard flash silica gel (around 500 m²/g surface area) is sufficient.[4]

-

High-Surface-Area Silica: For challenging separations of closely related isomers, using a stationary phase with a higher surface area (>700 m²/g) can enhance the separation by providing more interaction sites.[3][4]

-

-

Proper Column Packing and Loading:

-

A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

-

Overloading the column is a common cause of poor resolution. As a rule of thumb, the sample load should be 1-5% of the total weight of the stationary phase for difficult separations.

-

Decision Tree for Troubleshooting Poor Column Chromatography Resolution

Caption: Troubleshooting workflow for poor column chromatography separation of pyrazines.

Q2: I am observing co-elution of my mono- and di-substituted pyrazine isomers in my reversed-phase HPLC (RP-HPLC) analysis. How can I resolve these peaks?

A2: Co-elution in RP-HPLC is a common challenge when dealing with structurally similar isomers.[5] The key is to manipulate the chromatographic parameters to enhance the subtle differences in their physicochemical properties.

Underlying Cause: In RP-HPLC, separation is primarily based on hydrophobicity. Mono- and di-substituted pyrazines can have very similar hydrophobicities, leading to similar retention times on a C18 column.

Troubleshooting Protocol:

-

Mobile Phase Modification:

-

Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) in your mobile phase is critical. Varying the percentage of the organic modifier can alter the selectivity. A lower percentage of organic modifier will increase retention times and may improve resolution.

-

pH Adjustment: Pyrazines are basic compounds.[6] Adjusting the pH of the aqueous component of your mobile phase with a buffer (e.g., phosphate or formate) can change the ionization state of your analytes and their interaction with the stationary phase, potentially leading to better separation.[7][8]

-

Acidic Additive: The use of a small amount of an acid like formic acid or phosphoric acid in the mobile phase is common for the analysis of pyrazines and can improve peak shape and selectivity.[9][10]

-

-

Column Selection:

-

Stationary Phase Chemistry: While C18 is the most common reversed-phase stationary phase, other chemistries like C8, phenyl, or polar-embedded phases can offer different selectivities.

-

Mixed-Mode Chromatography: For particularly challenging separations, consider a mixed-mode column that combines reversed-phase and ion-exchange properties. This can provide an additional separation mechanism based on the basicity of the pyrazine nitrogen atoms.[11]

-

-

Temperature Optimization:

-

Running the column at a slightly elevated temperature can sometimes improve peak shape and resolution by altering the thermodynamics of the separation.

-

Data Summary: Starting Conditions for Pyrazine HPLC Method Development

| Parameter | Recommended Starting Point | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A good general-purpose column for pyrazines.[9][12] |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile often provides better selectivity than methanol. Formic acid improves peak shape for basic compounds.[9] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at ~270 nm | Pyrazines have a strong UV absorbance in this region.[9] |

Q3: My GC-MS analysis shows a single peak, but I suspect it's a mixture of positional isomers of a di-substituted pyrazine. How can I confirm this and achieve separation?

A3: This is a very common issue in pyrazine analysis, as many positional isomers have nearly identical mass spectra, making deconvolution difficult.[13][14][15] The primary solution lies in improving the chromatographic separation.

Underlying Cause: Positional isomers of alkylpyrazines often have very similar boiling points and polarities, leading to co-elution on many standard GC columns.[13]

Troubleshooting Protocol:

-

Optimize the GC Temperature Program:

-

Lower Initial Temperature: A lower starting oven temperature can improve the separation of early-eluting, volatile isomers.[7]

-

Slower Ramp Rate: A slower temperature ramp will increase the time the analytes spend in the column, providing more opportunity for separation.

-

-

Change the GC Column:

-

Stationary Phase Polarity: The choice of stationary phase is the most critical factor. If you are using a non-polar column (e.g., DB-1, ZB-5MS), switching to a more polar column (e.g., DB-624, ZB-WAXplus) can significantly alter the elution order and resolve isomers.[13] The different interactions of the isomers with the polar stationary phase can lead to separation.

-

Column Dimensions: A longer column will provide more theoretical plates and better resolution. A narrower internal diameter can also improve efficiency.

-

-

Utilize Retention Indices (RI):

-

Even if you cannot achieve baseline separation, comparing the retention indices of your peak with literature values on different stationary phases can help in the tentative identification of the isomers present.[13]

-

Workflow for Resolving Co-eluting Pyrazine Isomers in GC-MS

Caption: A systematic approach to resolving and identifying co-eluting pyrazine isomers in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude reaction mixture containing mono- and di-substituted pyrazines?

A1: A multi-step approach involving extraction followed by column chromatography is generally the most effective strategy.

-

Liquid-Liquid Extraction (LLE): If your reaction is performed in an aqueous medium, an initial LLE with a suitable organic solvent is a good first step to isolate the pyrazine products.[2][16] The choice of solvent is important. Hexane can be used to extract pyrazines without co-extracting more polar impurities like imidazoles.[1] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may extract the pyrazines more efficiently but might also extract impurities that will need to be removed in a subsequent step.[1][2]

-

Column Chromatography: Following extraction and concentration, column chromatography on silica gel is an excellent method for separating the mono- and di-substituted pyrazines from each other and from any remaining impurities.[1][3]

Q2: Can I use crystallization to separate mono- and di-substituted pyrazines?